

Technical Guide: Physicochemical Properties of Leesggglvqpggsmk Acetate

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Compound of Interest

Compound Name: *Leesggglvqpggsmk acetate*

Cat. No.: *B15584736*

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Introduction

Leesggglvqpggsmk acetate is a synthetic peptide fragment derived from the chimeric monoclonal IgG1 antibody, Infliximab. Its primary application is in the quantitative analysis of Infliximab, where it serves as a reference standard in analytical methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS)[1]. Accurate characterization of its fundamental physicochemical properties, namely solubility and stability, is critical for ensuring the reliability and reproducibility of such assays. This document provides a comprehensive overview of the available solubility and stability data for **Leesggglvqpggsmk acetate**, outlines detailed experimental protocols for its characterization, and presents logical workflows relevant to its application.

Chemical Identity

- Sequence: Leu-Glu-Glu-Ser-Gly-Gly-Gly-Leu-Val-Gln-Pro-Gly-Gly-Ser-Met-Lys
- Salt Form: Acetate
- Molecular Formula: $C_{66}H_{112}N_{18}O_{26}S$
- Molecular Weight: 1605.76 g/mol

Solubility Data

The solubility of a peptide is crucial for its handling, formulation, and use in aqueous systems for analytical or biological assays. Quantitative data for **Leesggglvqpqgsmk acetate** has been reported by commercial suppliers.

Table 1: Quantitative Solubility of **Leesggglvqpqgsmk Acetate**

Solvent	Concentration	Molar Equivalent	Conditions	Source
Water (H ₂ O)	100 mg/mL	62.28 mM	Requires sonication	LabSolutions[2]

Note: The high solubility in water suggests the peptide is hydrophilic, which is consistent with its amino acid composition containing multiple charged (Glu, Lys) and polar (Ser, Gln) residues.

Stability Data

Peptide stability is paramount for its use as an analytical standard, ensuring that the integrity of the stock and working solutions is maintained over time. Data regarding the storage and stability of **Leesggglvqpqgsmk acetate** in both lyophilized and solubilized forms is available.

Table 2: Stability and Recommended Storage for **Leesggglvqpqgsmk Acetate**

Form	Storage Temperature	Duration	Solvent	Source
Lyophilized Powder	-20°C	2 years	N/A	DC Chemicals[1]
Solution	4°C	2 weeks	DMSO	DC Chemicals[1]
Solution	-80°C	6 months	DMSO	DC Chemicals[1]

Note: The peptide contains a methionine (Met) residue, which is susceptible to oxidation. The use of dimethyl sulfoxide (DMSO) as a solvent should be approached with caution, as it can be

an oxidizing agent[3]. For applications sensitive to oxidation, alternative solvents or the use of oxygen-free buffers is recommended[4].

Experimental Protocols

While specific validation documents for **Leesggglvqpggsmk acetate** are not publicly available, the following sections describe robust, standard methodologies for determining the solubility and stability of synthetic peptides.

Protocol for Solubility Determination

This protocol outlines a systematic approach to determine the maximum solubility of a peptide in a given solvent.

- Preparation: Allow the lyophilized peptide to equilibrate to room temperature before opening the vial to prevent condensation.
- Initial Solvent Selection: Based on the peptide's hydrophilic nature, begin with sterile, distilled water[5].
- Gravimetric Analysis:
 - Weigh out a small, precise amount of the peptide (e.g., 1 mg) into a microcentrifuge tube.
 - Add a calculated volume of the selected solvent (e.g., 10 µL of water to target 100 mg/mL).
 - Vortex the solution for 30 seconds.
- Sonication: If the peptide does not fully dissolve, place the tube in a bath sonicator and apply short bursts of sonication (e.g., 3 cycles of 15 seconds), chilling the sample on ice between cycles to prevent heating[2][4].
- Visual Inspection: After each step, visually inspect the solution against a dark background for any undissolved particulates. A fully dissolved peptide will yield a clear, transparent solution.
- Incremental Dilution: If the peptide remains insoluble, add an additional known volume of solvent, recalculate the concentration, and repeat steps 3-5 until full dissolution is achieved.

- **Alternative Solvents:** If the peptide is insoluble in water at the desired concentration, test alternative solvents. For neutral or hydrophobic peptides, small amounts of organic solvents like acetonitrile or DMSO followed by dilution with an aqueous buffer may be effective[3][6].
- **Documentation:** Record the final concentration at which the peptide is fully dissolved and the solvent system used.

Protocol for Stability Assessment (HPLC-Based)

This protocol uses High-Performance Liquid Chromatography (HPLC) to assess the degradation of the peptide over time under various conditions.

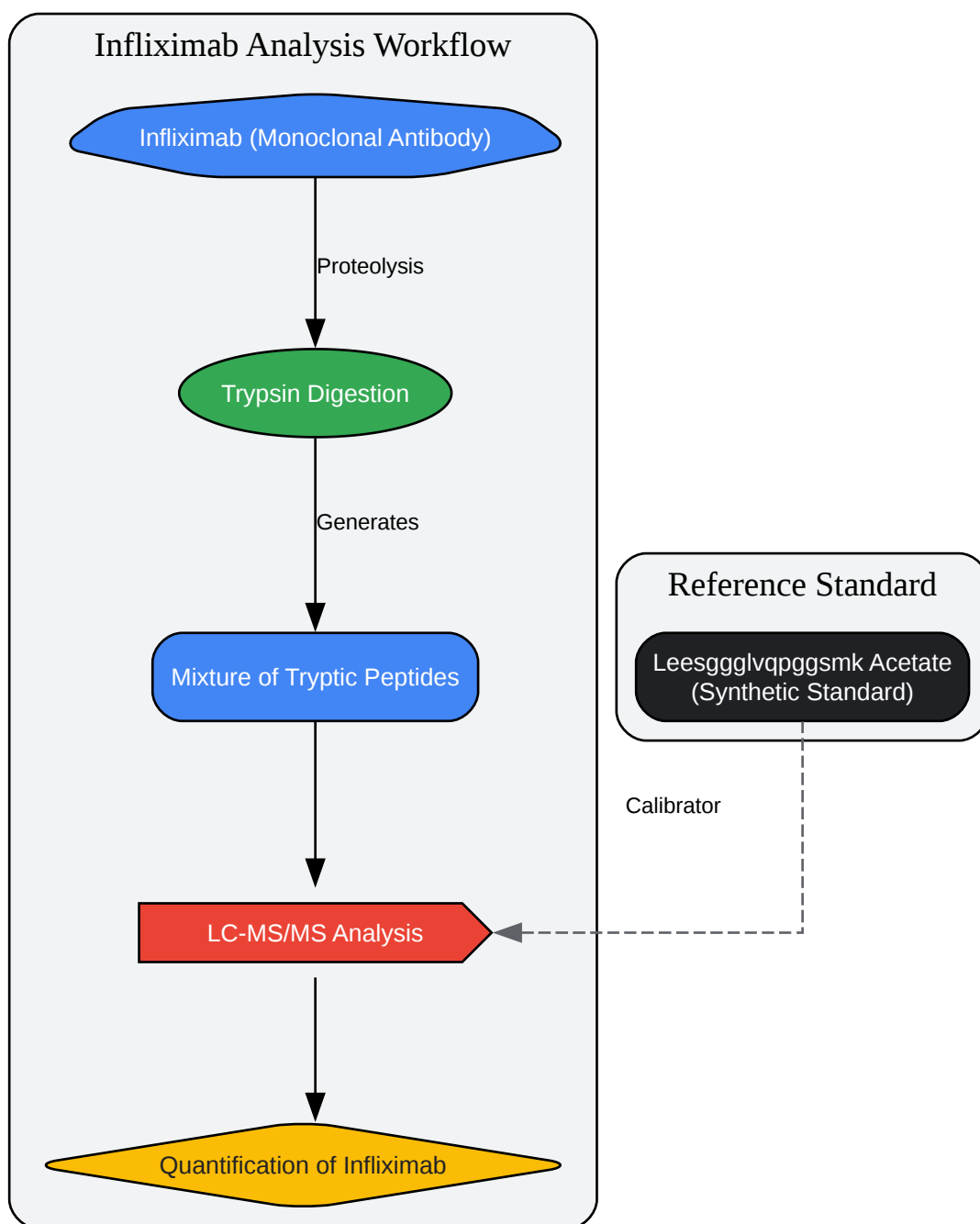
- **Reference Standard Preparation:** Prepare a fresh stock solution of the peptide in a suitable, validated solvent (e.g., water with 0.1% formic acid) at a known concentration (e.g., 1 mg/mL). This will serve as the T=0 reference.
- **Analytical Method:**
 - **Column:** C18 reverse-phase column suitable for peptide analysis.
 - **Mobile Phase A:** 0.1% Formic Acid (or TFA) in Water.
 - **Mobile Phase B:** 0.1% Formic Acid (or TFA) in Acetonitrile.
 - **Gradient:** Develop a linear gradient (e.g., 5% to 65% B over 20 minutes) to effectively separate the intact peptide from potential degradants.
 - **Detection:** UV detector at 214 nm or 280 nm.
- **Initial Analysis (T=0):** Immediately analyze the reference standard to obtain the initial purity profile. The area of the main peptide peak is considered 100% at T=0.
- **Stability Sample Preparation:** Aliquot the stock solution into separate vials for each test condition (e.g., 4°C, -20°C, room temperature).
- **Time-Point Analysis:** At predetermined intervals (e.g., 24h, 48h, 1 week, 2 weeks, 1 month), retrieve an aliquot from each storage condition.

- HPLC Analysis: Analyze the aged samples using the same HPLC method.
- Data Analysis:
 - Calculate the percentage of the remaining intact peptide at each time point by comparing the main peak area to the T=0 peak area.
 - Identify and quantify any new peaks, which represent degradation products.
 - Plot the percentage of intact peptide versus time for each condition to determine the degradation rate and shelf-life.
 - Forced degradation studies, involving exposure to extreme pH, high temperature, and oxidizing agents, can also be performed to identify potential degradation pathways^[7].

Diagrams and Workflows

Relationship to Infliximab

Leesggglvqpggsmk acetate is a signature peptide obtained from the tryptic digestion of the Infliximab antibody. This relationship is fundamental to its use in quantitative bioanalysis.

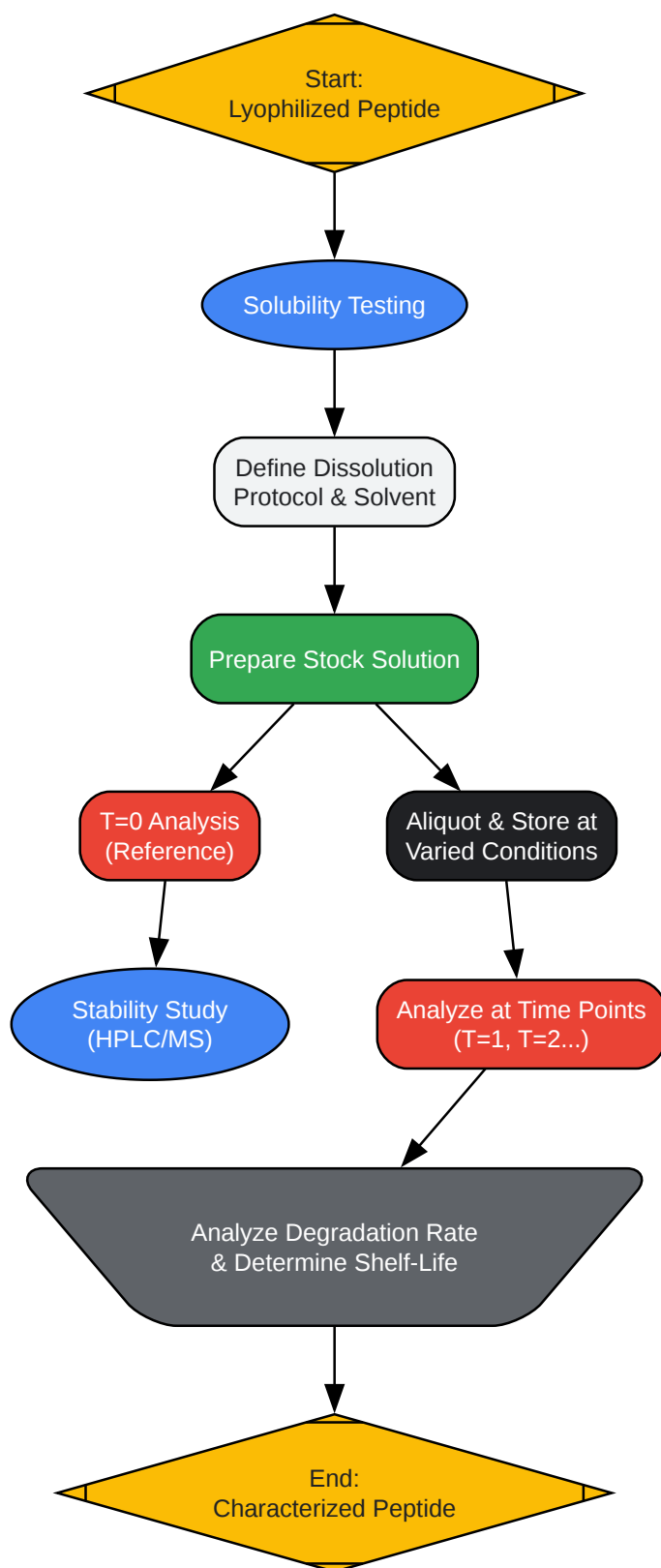


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Caption: Logical workflow for the use of **Leesggglvqpggsmk acetate** in Infliximab quantification.

General Peptide Physicochemical Characterization Workflow

The following diagram illustrates a standard workflow for characterizing the solubility and stability of a synthetic peptide for research or analytical use.



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Caption: Standard experimental workflow for peptide solubility and stability assessment.

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